Cbz-l-tryptophan methyl ester
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Overview
Description
Cbz-l-tryptophan methyl ester, also known as N-carbobenzyloxy-l-tryptophan methyl ester, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis and as an intermediate in organic synthesis. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the amino group of l-tryptophan, and a methyl ester group attached to the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-l-tryptophan methyl ester can be synthesized through several methods. One common method involves the esterification of l-tryptophan with methanol in the presence of an acid catalyst, followed by the protection of the amino group with carbobenzyloxy chloride (CbzCl). The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product in good to excellent yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Cbz-l-tryptophan methyl ester undergoes various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The Cbz protecting group can be removed through catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Palladium on carbon (Pd/C) with hydrogen gas is typically used for the removal of the Cbz group.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: l-tryptophan methyl alcohol.
Substitution: l-tryptophan methyl ester after removal of the Cbz group.
Scientific Research Applications
Cbz-l-tryptophan methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various bioactive compounds.
Mechanism of Action
The mechanism of action of Cbz-l-tryptophan methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, where the Cbz group protects the amino group from unwanted reactions. Upon removal of the Cbz group, the free amino group can participate in further reactions, facilitating the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Cbz-l-phenylalanine methyl ester: Similar structure with a phenylalanine moiety instead of tryptophan.
Cbz-l-lysine methyl ester: Contains a lysine moiety and is used in similar applications.
Boc-l-tryptophan methyl ester: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.
Uniqueness
Cbz-l-tryptophan methyl ester is unique due to the presence of the indole ring in the tryptophan moiety, which imparts distinct chemical properties and reactivity. The Cbz protecting group provides stability during synthetic processes and can be easily removed under mild conditions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWXSVJXETXGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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